molecular formula C11H13N3S B11768516 4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole

4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole

Cat. No.: B11768516
M. Wt: 219.31 g/mol
InChI Key: YIBBWRJJRPKZOL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole typically involves the reaction of 3,4-dimethylphenylhydrazine with a thiazole derivative. One common method is the condensation reaction between 3,4-dimethylphenylhydrazine and 2-bromoacetylthiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-2-aminothiazole
  • 4-(3,4-Dimethylphenyl)-2-thioxothiazole
  • 4-(3,4-Dimethylphenyl)-2-methylthiazole

Uniqueness

4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds. Additionally, the hydrazinyl group can enhance the compound’s reactivity and binding affinity to target molecules, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H13N3S/c1-7-3-4-9(5-8(7)2)10-6-15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

YIBBWRJJRPKZOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NN)C

Origin of Product

United States

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